9H-Carbazole-3-carboxylic acid

Overview

Description

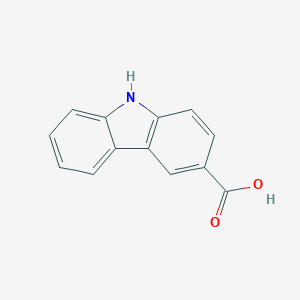

9H-Carbazole-3-carboxylic acid is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties This particular compound, this compound, is characterized by a carbazole core with a carboxylic acid group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct bromination of 9H-carbazole using N-Bromo succinimide, followed by a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid group . Another approach involves the use of copper-catalyzed reactions to achieve the desired functionalization .

Industrial Production Methods: Industrial production of this compound often employs scalable catalytic processes. For instance, the use of copper iodide as a catalyst in the presence of suitable ligands can facilitate the efficient synthesis of this compound . These methods are designed to ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 9H-Carbazole-3-carboxylic acid is in the synthesis of complex organic molecules. It serves as a versatile building block for the preparation of various derivatives and analogs. For instance, researchers have developed novel synthetic routes that utilize this compound to create carbazole-based ligands and other functionalized derivatives.

Case Study: Synthesis of Carbazole Derivatives

A study highlighted the efficient synthesis of 9H-carbazole-3,6-dicarboxylic acid using a protecting group strategy under air-stable conditions. This method allows for tuning thermal and solubility properties, making it applicable for creating coordination cages useful in catalysis and material science . The process involved Friedel-Crafts acylation and resulted in high yields, showcasing its utility in organic synthesis.

Material Science

This compound is also explored for its potential in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form π-conjugated systems makes it valuable for creating materials with desirable electronic properties.

Application in OLEDs

Research indicates that carbazole derivatives can enhance the performance of OLEDs due to their excellent charge transport properties. The incorporation of this compound into polymer matrices has been shown to improve the efficiency and stability of these devices .

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a standard or reference compound in high-performance liquid chromatography (HPLC) methods. Its separation characteristics allow for effective analysis of related compounds.

HPLC Methodology

A study demonstrated the successful separation of this compound using a reverse phase HPLC method with acetonitrile-water-phosphoric acid as the mobile phase. This method is scalable and suitable for pharmacokinetic studies, emphasizing its role in drug development .

Biological Applications

Emerging research suggests potential biological applications for this compound, particularly in medicinal chemistry. Its derivatives have been investigated for their anti-cancer properties and as potential inhibitors in various biological pathways.

Case Study: Anticancer Activity

A recent investigation into carbazole derivatives revealed promising anticancer activity against specific cancer cell lines. The structural modifications involving this compound were found to enhance biological activity, indicating its potential as a lead compound in drug discovery .

Environmental Chemistry

The environmental implications of this compound are also noteworthy. It has been studied for its role in pollutant degradation processes and as a marker for environmental monitoring.

Degradation Studies

Research has shown that certain microbial strains can utilize carbazole compounds, including this compound, as carbon sources, facilitating bioremediation efforts . This highlights its significance in environmental sustainability initiatives.

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or modulate signaling pathways related to cancer cell proliferation . The exact molecular targets and pathways can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

- 9-Methyl-9H-carbazole-3-carboxylic acid

- 9-Ethyl-9H-carbazole-3-carbaldehyde

- 9H-Carbazole-3,6-dicarboxylic acid

Comparison: Compared to its analogs, 9H-Carbazole-3-carboxylic acid is unique due to its specific functional group positioning, which can influence its reactivity and applications. For example, the presence of a carboxylic acid group at the third position can enhance its solubility and reactivity in certain chemical reactions, making it more suitable for specific applications in materials science and medicinal chemistry .

Biological Activity

9H-Carbazole-3-carboxylic acid is a member of the carbazole family, a class of heterocyclic compounds noted for their diverse biological activities. This compound, like other carbazole derivatives, has garnered attention for its potential therapeutic applications in various fields, including oncology, neurology, and antimicrobial therapy. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Anticancer Activity

Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines:

- Inhibition of Topoisomerases : Compounds derived from carbazole structures, including this compound, have demonstrated the ability to inhibit human topoisomerases I and II. This inhibition is crucial as these enzymes are involved in DNA replication and repair processes. A study found that certain carbazole derivatives led to apoptosis in triple-negative breast cancer cells (MDA-MB-231) through this mechanism .

- Cell Viability Studies : In vitro assays have shown that this compound and its derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for some derivatives were reported as low as 0.73 µM, indicating potent activity against these malignancies .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. Research indicates that certain carbazole derivatives can protect neuronal cells from oxidative stress-induced damage:

- Mechanisms of Action : The neuroprotective effects are thought to arise from antioxidative mechanisms that mitigate glutamate-induced toxicity in neuronal cells. For instance, compounds with bulky substituents at the nitrogen position of the carbazole scaffold exhibited significant neuroprotective activity at concentrations as low as 3 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains:

- Antibacterial Efficacy : Studies have shown that certain carbazole derivatives possess moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were comparable to standard antibiotics like ciprofloxacin .

- Antifungal Properties : Carbazole derivatives have also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9H-Carbazole-3-carboxylic acid derivatives, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of carbazole derivatives often involves formylation or carboxylation at specific positions. For example, 9-ethyl-9H-carbazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF, followed by purification via column chromatography . Yield optimization requires controlled temperature (e.g., 0–5°C during formylation) and stoichiometric adjustments to minimize side reactions. Solvent selection (e.g., dichloromethane for inert conditions) and catalyst choice (e.g., Lewis acids) also influence efficiency.

Q. How can solubility properties of this compound derivatives guide solvent selection for spectroscopic characterization?

- Methodological Answer : Carbazole derivatives with carboxylic acid groups (e.g., 9H-carbazole-3,6-dicarboxylic acid) exhibit high solubility in polar aprotic solvents like DMF and DMSO due to hydrogen-bonding interactions . For UV-Vis or fluorescence studies, ethanol or THF is preferred to avoid solvent interference. Pre-saturation experiments (e.g., dissolving in minimal DMSO followed by dilution) ensure homogeneity for accurate spectral data .

Q. What safety protocols are critical when handling carbazole derivatives during synthesis and purification?

- Methodological Answer : While this compound is not classified as hazardous, derivatives with reactive groups (e.g., aldehydes) require precautions:

- Use fume hoods to avoid inhalation during reactions involving volatile reagents (e.g., POCl₃) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as some intermediates (e.g., 3-chloro-9H-carbazole) may irritate mucous membranes .

- Store compounds in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the carboxylic acid functional group in this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylate groups act as bridging ligands, enabling coordination with metal nodes (e.g., Cu²⁺ or Zn²⁺) to form porous MOFs. For example, in [Cu₄(CDC)₄(4,4'-bipy)(H₂O)₂], the carbazole-3,6-dicarboxylate (CDC) ligand facilitates a 3D network with high surface area. Key steps include:

- Pre-treatment : Dehydroxylation of the carboxylic acid via base (e.g., NaOH) to generate carboxylate anions .

- Solvothermal synthesis : Reacting metal salts with the ligand in DMF/water at 80–120°C for 24–72 hours .

- Characterization : PXRD and BET analysis confirm framework integrity and porosity .

Q. How can crystallographic disorder in carbazole derivatives be resolved during structure refinement?

- Methodological Answer : Structural disorder (e.g., in aldehyde groups of 9-allyl-9H-carbazole-3,6-dicarbaldehyde) is common due to rotational flexibility. Strategies include:

- Split-model refinement : Assign partial occupancy (e.g., 0.5:0.5) to disordered atoms using SHELXL .

Properties

IUPAC Name |

9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRJWXGXZKPSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389976 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-17-7 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.